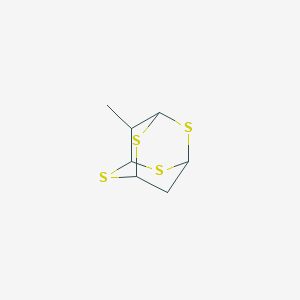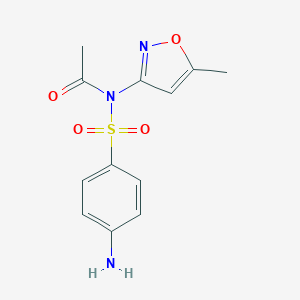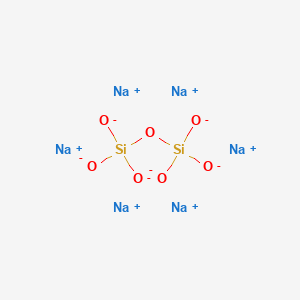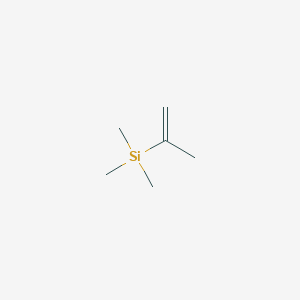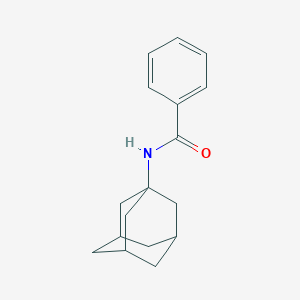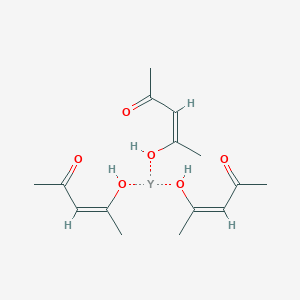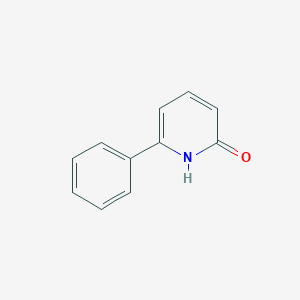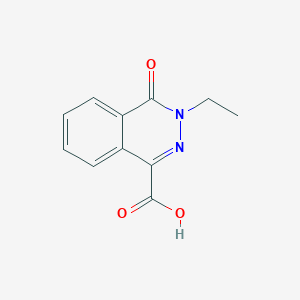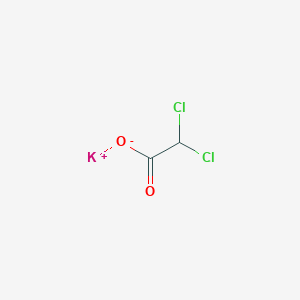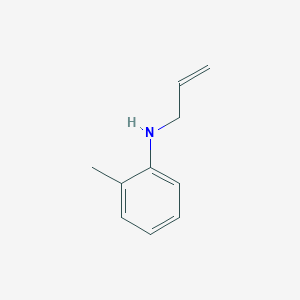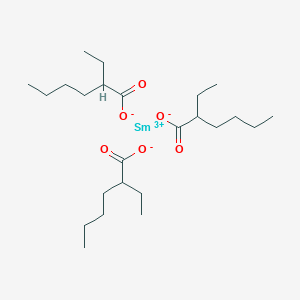
Samarium(III) 2-ethylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Samarium(III) 2-ethylhexanoate is a rare earth metal compound that has gained significant attention in recent years due to its unique properties. It is a highly stable and soluble compound that has a wide range of applications in various fields, including chemical synthesis, catalysis, and materials science.
Mécanisme D'action
The mechanism of action of Samarium(III) 2-ethylhexanoate in catalysis is not fully understood. However, it is believed to act as a Lewis acid catalyst, coordinating with the substrate and activating it for reaction. The Samarium(III) ion can also act as a redox catalyst, facilitating electron transfer reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Samarium(III) 2-ethylhexanoate. However, it has been reported to have low toxicity and is not expected to have any significant adverse effects on human health or the environment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Samarium(III) 2-ethylhexanoate as a catalyst is its high stability and solubility, which makes it easy to handle and use in various reactions. It is also relatively inexpensive compared to other rare earth metal catalysts. However, one limitation is that it is not as active as some other catalysts and may require higher temperatures or longer reaction times to achieve the desired results.
Orientations Futures
There are several future directions for the study of Samarium(III) 2-ethylhexanoate. One area of interest is the development of new catalytic applications, particularly in the field of asymmetric synthesis. Another area of interest is the study of its luminescent properties and its potential use in the development of new materials for electronic and optical applications. Additionally, there is potential for the use of Samarium(III) 2-ethylhexanoate in the development of new biofuels and renewable energy sources.
Méthodes De Synthèse
Samarium(III) 2-ethylhexanoate can be synthesized using several methods, including the reaction of Samarium metal with 2-ethylhexanoic acid, the reaction of Samarium oxide with 2-ethylhexanoic acid, or the reaction of Samarium chloride with 2-ethylhexanoic acid. The most common method involves the reaction of Samarium metal with 2-ethylhexanoic acid in the presence of a solvent such as toluene or hexane. The reaction is typically carried out under an inert atmosphere at elevated temperatures, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
Samarium(III) 2-ethylhexanoate has been extensively studied for its catalytic properties, particularly in organic synthesis. It has been used as a catalyst in various reactions, including the synthesis of lactones, lactams, and cyclic carbonates. Additionally, it has been used in the synthesis of chiral compounds and in the conversion of biomass to biofuels. Samarium(III) 2-ethylhexanoate has also been studied for its luminescent properties and its potential use in the development of new materials for electronic and optical applications.
Propriétés
Numéro CAS |
19189-20-9 |
|---|---|
Nom du produit |
Samarium(III) 2-ethylhexanoate |
Formule moléculaire |
C24H45O6Sm |
Poids moléculaire |
580 g/mol |
Nom IUPAC |
2-ethylhexanoate;samarium(3+) |
InChI |
InChI=1S/3C8H16O2.Sm/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |
Clé InChI |
IXXNKQHBHUUTIC-UHFFFAOYSA-K |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sm+3] |
SMILES canonique |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sm+3] |
Autres numéros CAS |
19189-20-9 19641-83-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one](/img/structure/B101578.png)

